N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]
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Overview
Description
N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]: is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, linked to two phenylene groups. Each phenylene group is further connected to a 3-methyl-N-(3-methylphenyl)aniline moiety. This intricate structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the phenylene groups and the 3-methyl-N-(3-methylphenyl)aniline moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the phenylene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic structure, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] depends on its specific application. In fluorescence imaging, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological processes. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
- N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-phenyl]aniline
- N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(4-methylphenyl)aniline]
Uniqueness: The uniqueness of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] lies in its specific substitution pattern on the phenylene rings and the presence of the 3-methyl-N-(3-methylphenyl)aniline moieties. This structural arrangement imparts distinct chemical and physical properties, such as enhanced fluorescence and specific reactivity, making it valuable for various applications.
Properties
CAS No. |
166444-98-0 |
---|---|
Molecular Formula |
C53H44N2 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
3-methyl-N-[4-[9-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-9-17-45(33-37)54(46-18-10-14-38(2)34-46)43-29-25-41(26-30-43)53(51-23-7-5-21-49(51)50-22-6-8-24-52(50)53)42-27-31-44(32-28-42)55(47-19-11-15-39(3)35-47)48-20-12-16-40(4)36-48/h5-36H,1-4H3 |
InChI Key |
RBJCMYUPMDOPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C |
Origin of Product |
United States |
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